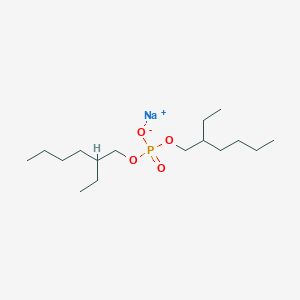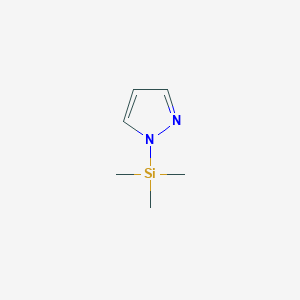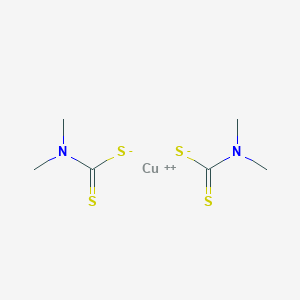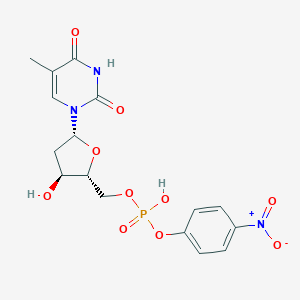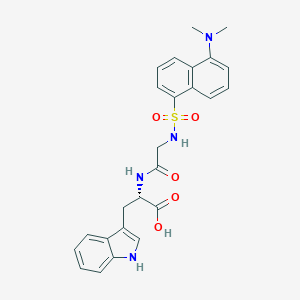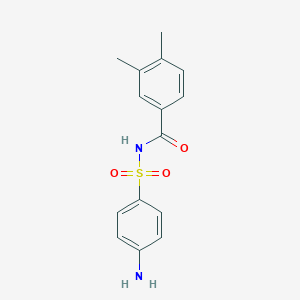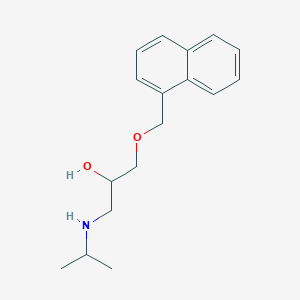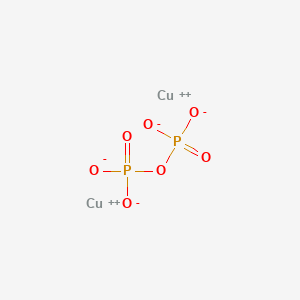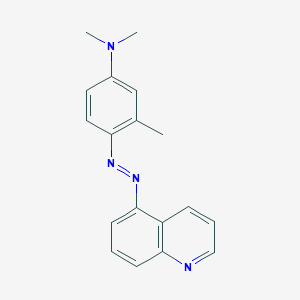
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, also known as DAAQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of azo dyes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the optical and electronic properties of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, which can be used to study the binding properties of biomolecules. In pharmacology, the complex formation of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline with target proteins leads to inhibition of their activity, which can be used for the treatment of various diseases.
Effets Biochimiques Et Physiologiques
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been reported to have several biochemical and physiological effects. In vitro studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in laboratory experiments include its high stability, low toxicity, and ease of synthesis. However, the limitations of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline include its limited solubility in water and its potential to form complexes with non-target biomolecules, which can lead to false-positive results.
Orientations Futures
There are several future directions for the research on 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. One potential direction is the development of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline-based fluorescent probes for the study of biomolecules. Another potential direction is the synthesis of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline derivatives with improved solubility and binding properties. Additionally, the potential applications of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in the field of materials science and nanotechnology should be explored further.
Méthodes De Synthèse
The synthesis of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the reaction of 4-(dimethylamino) benzene diazonium chloride with 5-chloroquinoline in the presence of sodium acetate. The resulting product is then purified by recrystallization to obtain pure 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. This method has been widely used in the laboratory and has been reported in several scientific journals.
Applications De Recherche Scientifique
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. In pharmacology, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Propriétés
Numéro CAS |
17416-21-6 |
|---|---|
Nom du produit |
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline |
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
Clé InChI |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



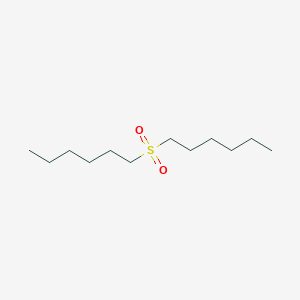
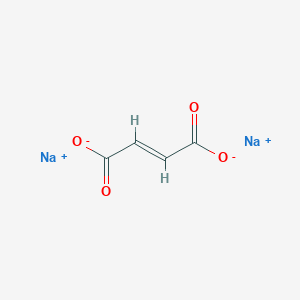
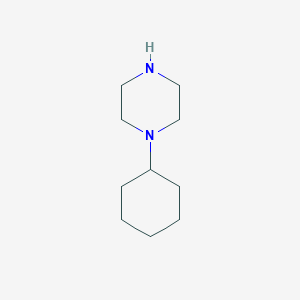
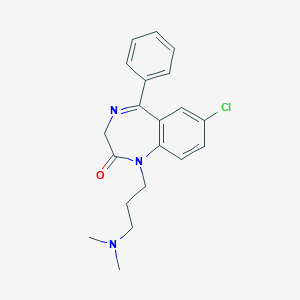
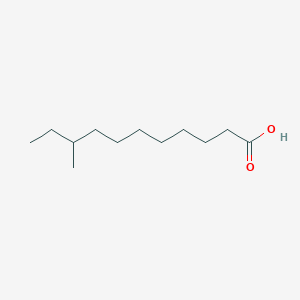
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
